molecular formula C20H16O5 B2754395 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-52-5

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2754395
CAS No.: 622358-52-5
M. Wt: 336.343
InChI Key: QYDOKNZJULADHA-NXLLQJLMSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also contains methoxy (-OCH3) and acetate (-COOCH3) groups, as well as an allylidene (=CH2) group .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzofuran ring and the allylidene group, which could have implications for its chemical reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzofuran ring might confer aromatic stability, while the methoxy and acetate groups could affect the compound’s solubility .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Enantioselective C-C Bond Formation : The rhodium-catalyzed reaction involving racemic allyl alcohols and methyl phenyldiazoacetate or methyl styryldiazoacetate results in tertiary alpha-hydroxycarboxylate derivatives with high enantioselectivity, showcasing the compound's utility in precise synthetic processes (Li & Davies, 2010).
  • Stereoselective Synthesis of Allyl Sulfides : Demonstrated a facile synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates, highlighting the compound's versatility in creating structurally diverse molecules (Das et al., 2007).

Biological Activities

  • Potential Herbicidal Activity : Investigation into 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, a novel class of potential herbicides, showed significant phytotoxic effects on Arabidopsis thaliana, suggesting the compound's applicability in agricultural sciences (Araniti et al., 2014).
  • Antimicrobial and Cytotoxic Properties : N-heterocyclic carbene-silver(I) complexes derived from similar structures have demonstrated high antibacterial activity and cytotoxicity against cancer cell lines, indicating the compound's potential in medical applications (Patil et al., 2010).

Material Science and Sensing Applications

  • Chemosensor for Bioactive Zinc(II) : A novel Schiff base compound showed highly selective and sensitive fluorescence enhancement upon binding with Zn2+ ions, suggesting its utility in bioimaging and environmental monitoring (Patil et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s meant to be a drug, a catalyst, a polymer precursor, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. Potential areas of interest could include exploring its reactivity, optimizing its synthesis, or investigating its potential applications .

Properties

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-15-10-11-16-19(12-15)25-18(20(16)22)9-5-7-14-6-3-4-8-17(14)23-2/h3-12H,1-2H3/b7-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDOKNZJULADHA-NXLLQJLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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